CID 87214418

Description

Historical Perspectives and Discovery of Cefodizime (B1668858) Sodium

The journey of cephalosporins began in 1945 when Italian scientist Giuseppe Brotzu isolated a compound with antibacterial properties from the mold Acremonium (previously Cephalosporium acremonium) found in a sewage outfall. hbs.edunih.gov This foundational discovery paved the way for the development of an entire class of antibiotics. The first cephalosporin (B10832234), Cephalothin, was introduced for clinical use in 1964. wikipedia.org

Subsequent research focused on modifying the core structure of cephalosporins to enhance their antibacterial spectrum and stability. This led to the creation of successive "generations" of these antibiotics. Cefodizime emerged from this intensive research and development phase as a third-generation cephalosporin. It was developed by the pharmaceutical company Hoechst-Roussel, with early scientific reports, such as a 1981 study evaluating its in vitro antimicrobial activity, describing it as a new alpha-methoxyimino cephalosporin. patsnap.comnih.gov This places its development within the broader timeline of the 1970s and 1980s, a period of significant advancement in cephalosporin research. hbs.edu

Evolution of Cephalosporin Research and Cefodizime Sodium's Position

The classification of cephalosporins into generations is based on their spectrum of antimicrobial activity, particularly against gram-negative bacteria. wikipedia.org The evolution from the first to the third generation reflects a strategic chemical modification to broaden efficacy and overcome emerging bacterial resistance mechanisms. hbs.eduwikipedia.org

First-Generation: Primarily effective against gram-positive bacteria with limited activity against gram-negative species. wikipedia.org

Second-Generation: Exhibited an expanded spectrum against gram-negative bacteria while retaining good gram-positive coverage. wikipedia.org

Third-Generation: Marked a significant leap in activity against a wide range of gram-negative bacteria, including those resistant to earlier generations. healthline.com This was often achieved by incorporating specific chemical moieties, such as an aminothiazole group, which enhances potency. wikipedia.org Many are also more resistant to hydrolysis by beta-lactamases, enzymes produced by bacteria that inactivate many beta-lactam antibiotics. patsnap.com

Cefodizime is firmly positioned within this third generation. wikipedia.org It shares the characteristic enhanced gram-negative activity and is noted for its high stability against several types of beta-lactamases. nih.gov Research has shown its effectiveness against various Enterobacteriaceae. medchemexpress.comnih.gov A distinguishing feature highlighted in some studies is its potential immunomodulatory effects, suggesting its in vivo efficacy might be greater than predicted by in vitro tests alone. wikipedia.org

Table 1: Comparative Characteristics of Cephalosporin Generations

| Generation | Primary Spectrum of Activity | Key Characteristics | Example Compounds |

|---|---|---|---|

| First | Gram-positive bacteria (e.g., Staphylococcus, Streptococcus) | Limited activity against Gram-negative bacteria. | Cephalexin, Cefazolin (B47455) |

| Second | Broader Gram-negative coverage than 1st gen; retains Gram-positive activity. | Increased resistance to some beta-lactamases. | Cefuroxime (B34974), Cefoxitin |

| Third | Expanded Gram-negative coverage; some are active against Pseudomonas. | Often more resistant to beta-lactamases; Cefodizime is in this class. wikipedia.orghealthline.com | Cefodizime, Ceftriaxone (B1232239), Cefotaxime (B1668864) |

| Fourth | Broad-spectrum, with activity against both Gram-positive and Gram-negative bacteria. | Zwitterionic structure enhances penetration through the outer membrane of Gram-negative bacteria. wikipedia.org | Cefepime |

| Fifth | Broad-spectrum, including activity against Methicillin-resistant Staphylococcus aureus (MRSA). | Unique ability to bind to PBP2a, conferring anti-MRSA activity. wikipedia.org | Ceftaroline, Ceftobiprole |

Global Research Landscape for Advanced Beta-Lactam Antibiotics

The global landscape of beta-lactam antibiotic research is predominantly shaped by the escalating challenge of antimicrobial resistance (AMR). nih.govresearchgate.net The widespread production of beta-lactamase enzymes by bacteria is a primary mechanism of resistance, rendering many older antibiotics ineffective. nhsjs.comnih.gov This has spurred a significant global research effort focused on innovative strategies to preserve the utility of this critical antibiotic class. frontiersin.org

Current research trends include:

Development of Novel Beta-Lactamase Inhibitors: A major focus is the discovery and development of new inhibitors that can block the activity of bacterial beta-lactamases. mdpi.com Combining a beta-lactam antibiotic with an inhibitor restores the antibiotic's efficacy. frontiersin.org

Combination Therapies: Several new combination drugs have been approved and are in clinical development, pairing a cephalosporin or carbapenem (B1253116) with a next-generation beta-lactamase inhibitor. nih.govnih.gov

Precision Therapeutics: Research is moving away from broad-spectrum approaches toward more targeted therapies designed to be effective against specific resistant strains, which can help minimize collateral damage to the patient's microbiome. researchandmarkets.com

The market for beta-lactam and beta-lactamase inhibitors reflects this intense research activity. The market size was estimated at approximately USD 29.68 billion in 2024 and is projected to grow to USD 38.65 billion by 2030. researchandmarkets.com This growth underscores the clinical and economic importance of developing advanced beta-lactam antibiotics to combat multidrug-resistant infections. researchandmarkets.comdatainsightsmarket.com

Table 2: Examples of Advanced Beta-Lactam/Beta-Lactamase Inhibitor Combinations

| Beta-Lactam Component | Beta-Lactamase Inhibitor | Primary Target Pathogens |

|---|---|---|

| Ceftazidime (B193861) | Avibactam (B1665839) | Carbapenem-resistant Enterobacteriaceae (CRE), multi-drug resistant P. aeruginosa. nih.govfrontiersin.org |

| Meropenem | Vaborbactam | KPC-producing Enterobacteriaceae. frontiersin.orgmdpi.com |

| Imipenem-cilastatin | Relebactam (B560040) | Carbapenem-resistant bacteria, including those producing KPC enzymes. frontiersin.orgmdpi.com |

| Ceftolozane | Tazobactam | Multi-drug resistant P. aeruginosa, ESBL-producing Enterobacteriaceae. nih.govfrontiersin.org |

| Aztreonam | Avibactam | Metallo-β-lactamase (MBL) producing Gram-negatives (in development). nih.gov |

Methodological Approaches in Cefodizime Sodium Research

The academic investigation of Cefodizime sodium and other cephalosporins employs a range of established and advanced scientific methodologies to characterize their chemical properties, biological activity, and pharmacokinetic behavior.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the cornerstone method for cephalosporin research. unesp.br It is extensively used for the quantitative determination of the active compound in bulk drug and pharmaceutical formulations, for stability-indicating assays, and for the detection and quantification of related substances or degradation products. japsonline.comresearchgate.netjbclinpharm.org

Spectroscopic and Spectrometric Methods: Ultraviolet-Visible (UV-Vis) spectrophotometry is a common technique for the quantitative analysis of Cefodizime sodium, often used in conjunction with HPLC. sapub.orgrfppl.co.in Other methods like fluorimetry may also be developed for specific analytical purposes. rfppl.co.in Structural elucidation of the molecule and its degradation products often involves techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Electrophoretic Methods: Capillary Electrophoresis (CE) has been reported as a method for the analysis of cephalosporins, offering an alternative to HPLC for separating the drug from its metabolites or impurities in various matrices. unesp.br

In Vitro Susceptibility Testing: To determine the antimicrobial spectrum and potency of Cefodizime, standardized microbiological methods are used. These include broth microdilution or agar (B569324) dilution to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacterial isolates. nih.gov

Pharmacokinetic Analysis: Research on the absorption, distribution, metabolism, and excretion (ADME) of Cefodizime involves analyzing its concentration over time in biological fluids like plasma and urine, typically using validated HPLC methods. nih.gov These studies are crucial for understanding the compound's behavior in vivo.

Table 3: Summary of Methodological Approaches in Cephalosporin Research

| Methodology | Primary Application in Cefodizime Research |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantification, purity assessment, stability studies, pharmacokinetic analysis. unesp.brjapsonline.comnih.gov |

| UV-Visible Spectrophotometry | Routine quantitative analysis of the drug in formulations. rfppl.co.in |

| Capillary Electrophoresis (CE) | Separation of the drug from metabolites and impurities. unesp.br |

| Microbiological Assays (e.g., MIC determination) | Evaluating antimicrobial potency and spectrum of activity. nih.gov |

| Crystallography / Solvate Analysis | Characterizing the solid-state properties of the drug substance. researchgate.net |

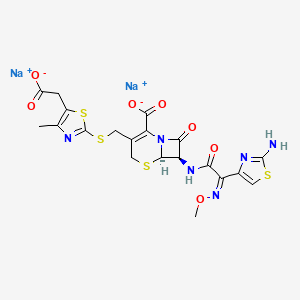

Structure

2D Structure

Properties

CAS No. |

86329-79-5 |

|---|---|

Molecular Formula |

C20H20N6NaO7S4 |

Molecular Weight |

607.7 g/mol |

IUPAC Name |

disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxylatomethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C20H20N6O7S4.Na/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9;/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32);/b25-12-;/t13-,17-;/m1./s1 |

InChI Key |

INFQBMYVULUOPA-HAEKBACTSA-N |

Isomeric SMILES |

CC1=C(SC(=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-])CC(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-])CC(=O)[O-].[Na+].[Na+] |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Molecular and Mechanistic Insights into Cefodizime Sodium Action

Elucidation of Cefodizime (B1668858) Sodium's Primary Mechanism of Action

The bactericidal effect of Cefodizime sodium is achieved through the disruption of bacterial cell wall biosynthesis, a process critical for bacterial survival and structural integrity. This disruption is mediated by its interaction with specific bacterial enzymes known as penicillin-binding proteins (PBPs).

Interaction with Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are a group of enzymes crucial for the final stages of peptidoglycan synthesis, the primary structural component of the bacterial cell wall. These enzymes catalyze the cross-linking of peptidoglycan chains, which provides the cell wall with its rigidity and resistance to osmotic pressure. Cefodizime sodium, like other beta-lactam antibiotics, exerts its effect by binding to and inactivating these essential PBPs patsnap.compatsnap.comtoku-e.comnih.govdrugbank.comnih.govdrugbank.com.

Cefodizime sodium exhibits a notable affinity for specific PBPs in bacterial species. Research indicates that Cefodizime sodium possesses high affinity for Penicillin-Binding Proteins 1A/B, 2, and 3 of Escherichia coli medchemexpress.com. These PBPs are critical for various stages of cell wall synthesis and cell division. The specific interaction profile with these PBPs dictates the antibiotic's spectrum of activity and its efficacy against different bacterial strains.

| PBP Target(s) in E. coli | Affinity |

| PBP 1A/B, 2, 3 | High |

The binding of beta-lactam antibiotics to their PBP targets can induce significant conformational changes within the enzyme's structure. While specific detailed studies on the conformational changes induced by Cefodizime sodium binding are less extensively documented in the provided literature, it is understood that such interactions are common for beta-lactam antibiotics and contribute to their mechanism of action. For instance, studies on other cephalosporins like ceftazidime (B193861) and cefditoren (B193786) have shown that their binding to PBPs can induce local conformational alterations, such as the narrowing of the substrate-binding cleft or movement of specific loop regions mdpi.comresearchgate.netnih.govasm.orgbiorxiv.org. These changes can affect the enzyme's stability and catalytic activity, ultimately leading to the inhibition of cell wall synthesis. It is plausible that Cefodizime sodium binding similarly perturbs PBP structure and function.

Inhibition of Bacterial Cell Wall Biosynthesis Pathways

By irreversibly binding to and inactivating essential PBPs, Cefodizime sodium effectively halts the cross-linking of peptidoglycan chains patsnap.compatsnap.comtoku-e.comnih.govdrugbank.comnih.govdrugbank.com. This inhibition compromises the structural integrity of the bacterial cell wall, rendering it unable to withstand internal osmotic pressure. The resulting instability leads to cell lysis and, consequently, bacterial death patsnap.compatsnap.comtoku-e.comnih.gov. Cefodizime sodium is classified as a bactericidal antibiotic due to this mechanism patsnap.commedchemexpress.comwikipedia.org. Furthermore, its chemical structure confers stability against many beta-lactamase enzymes, which are produced by bacteria to degrade beta-lactam antibiotics, thereby extending its activity against resistant strains patsnap.compatsnap.comtoku-e.comdrugbank.comnih.govnih.govpfizer.comgoogle.com.

Comparative Mechanistic Studies with Other Beta-Lactam Antibiotics

Cefodizime sodium belongs to the third-generation class of cephalosporins, a group known for its enhanced stability against beta-lactamases and a broader spectrum of activity compared to earlier generations patsnap.compatsnap.comdrugbank.comnih.govnih.govpfizer.com.

Distinctive Features of Cefodizime Sodium's Molecular Interaction Profile

As a third-generation cephalosporin (B10832234), Cefodizime sodium shares the general mechanism of action with other beta-lactams, primarily targeting PBPs to inhibit cell wall synthesis patsnap.compatsnap.comnih.govmedchemexpress.comwikipedia.org. Its molecular interaction profile is characterized by its high affinity for specific PBPs (1A/B, 2, and 3) in E. coli medchemexpress.com. This specific PBP binding pattern contributes to its broad-spectrum activity, particularly against Gram-negative bacteria. For comparative context, other third-generation cephalosporins like cefotaxime (B1668864) demonstrate high affinity for PBP Ib and PBP III nih.govpfizer.comdrugbank.com, while ceftazidime primarily targets PBP3 drugbank.com, and ceftriaxone (B1232239) targets PBP 1a and 3 in E. coli baxter.ca. Cefodizime's engagement with a combination of PBPs 1A/B, 2, and 3 highlights its comprehensive approach to disrupting cell wall integrity. Additionally, its notable stability against beta-lactamases is a common yet crucial feature of third-generation cephalosporins, allowing it to overcome resistance mechanisms prevalent in many bacterial pathogens patsnap.compatsnap.comtoku-e.comdrugbank.comnih.govnih.govpfizer.comgoogle.com.

List of Compounds Mentioned:

Cefodizime sodium

Cefotaxime

Ceftazidime

Cefditoren

Ceftriaxone

Penicillin-binding proteins (PBPs)

Spectrum of Antimicrobial Activity and Efficacy Studies in Vitro and Preclinical Models

Broad-Spectrum Activity of Cefodizime (B1668858) Sodium Against Bacterial Pathogens

Cefodizime sodium exhibits potent antibacterial activity against a wide range of aerobic Gram-positive and Gram-negative bacteria. wikipedia.orgontosight.ai It is an aminothiazolyl iminomethoxy cephalosporin (B10832234) that is metabolically stable. nih.gov In vitro studies have established its effectiveness against many bacterial strains responsible for respiratory and urinary tract infections. medchemexpress.comnih.gov The clinical efficacy of cefodizime has, in some instances, been observed to be superior to what might be predicted from its in vitro results alone, which may be partly attributed to its immunomodulatory properties. wikipedia.orgnih.gov

Cefodizime demonstrates targeted efficacy against specific Gram-positive bacteria. It is active in vitro against methicillin-sensitive Staphylococcus aureus, Streptococcus pyogenes, Streptococcus pneumoniae, and Streptococcus agalactiae. wikipedia.orgnih.gov Notably, S. pyogenes has been shown to be highly susceptible to the compound. nih.gov

However, the spectrum of activity does not extend to all Gram-positive organisms. Cefodizime is inactive against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. wikipedia.org Furthermore, studies have indicated that Enterococcus species are resistant to cefodizime. nih.gov

Cefodizime is particularly active against a broad range of Gram-negative bacteria, especially members of the Enterobacteriaceae family. wikipedia.orgnih.gov In vitro studies have consistently shown its effectiveness against Escherichia coli, Klebsiella pneumoniae, Morganella morganii, Proteus mirabilis, Proteus vulgaris, Shigella sonnei, Yersinia enterocolitica, and Salmonella species. wikipedia.orgmedchemexpress.comnih.gov Other Gram-negative bacteria that are susceptible to cefodizime include Haemophilus influenzae, Moraxella catarrhalis, Neisseria gonorrhoeae, and Neisseria meningitidis. wikipedia.orgmedchemexpress.com

Conversely, cefodizime is not effective against Gram-negative bacteria that possess Type I beta-lactamases. nih.gov This includes a lack of activity against Enterobacter species, Pseudomonas aeruginosa, and Xanthomonas maltophilia. wikipedia.orgnih.gov It also shows only marginal and variable inhibitory activity against Citrobacter species, including Citrobacter freundii, and Serratia marcescens. medchemexpress.com

There is limited direct research available on the in vitro activity of cefodizime against atypical bacteria such as Chlamydia, Mycoplasma, and Legionella species. However, cephalosporins as a class, including the related third-generation compound cefotaxime (B1668864), are generally not active against these organisms. hres.catermedia.pl Atypical pathogens are typically susceptible to other classes of antibiotics, such as macrolides, tetracyclines, and quinolones, as they lack the conventional peptidoglycan cell wall that is the primary target of beta-lactam antibiotics like cefodizime. termedia.plempendium.com

Quantitative Assessment of Antimicrobial Efficacy (In Vitro)

The in vitro efficacy of an antimicrobial agent is quantitatively assessed using standardized methods to determine the minimum concentrations required to inhibit or kill bacteria.

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after a specified incubation period. oup.comoup.comidexx.com It is a key measure of an antibiotic's potency. For cefodizime, MIC values have been determined for a wide range of bacteria. In one study, bacteria were deemed susceptible if at least 90% of strains were inhibited by a cefodizime concentration of 8 mg/L or less. wikipedia.org

A study conducted in a university hospital in Bangkok, Thailand, provided specific MIC₉₀ values (the concentration required to inhibit 90% of isolates) for several pathogens. nih.gov At a concentration of 0.5 mg/L, cefodizime inhibited 90% of the tested Enterobacteriaceae. nih.gov The study demonstrated high sensitivity for several species, with a notable MIC₉₀ of 0.02 mg/L for P. mirabilis. nih.gov Conversely, bacteria with Type I beta-lactamases, such as P. aeruginosa and Enterobacter spp., showed high resistance with an MIC₉₀ greater than 128 mg/L. nih.gov

Table 1: Minimum Inhibitory Concentrations (MIC₉₀) of Cefodizime for Various Bacterial Pathogens

| Bacterial Species | MIC₉₀ (mg/L) | Susceptibility |

| Gram-Negative | ||

| Proteus mirabilis | 0.02 | Susceptible |

| Escherichia coli | 0.25 - 0.5 | Susceptible |

| Klebsiella pneumoniae | 0.25 - 0.5 | Susceptible |

| Salmonella spp. | 0.25 - 0.5 | Susceptible |

| Shigella spp. | 0.25 - 0.5 | Susceptible |

| Morganella morganii | 0.25 - 0.5 | Susceptible |

| Enterobacteriaceae (family) | 0.5 | Susceptible |

| Enterobacter spp. | >128 | Resistant |

| Pseudomonas aeruginosa | >128 | Resistant |

| Acinetobacter anitratus | >128 | Resistant |

| Gram-Positive | ||

| Streptococcus pyogenes | 0.05 | Susceptible |

| Staphylococcus aureus (methicillin-sensitive) | - | Moderately Susceptible |

| Enterococcus spp. | - | Resistant |

| Data sourced from a study on bacterial isolates in a university hospital in Bangkok, Thailand. nih.gov |

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. asm.orgtandfonline.comnih.gov While MIC values indicate growth inhibition, MBC values provide insight into the bactericidal (killing) activity of the drug. oup.com

For cefodizime, specific MBC data is not as widely published as MIC data. However, cefodizime is characterized as a bactericidal antibiotic. medchemexpress.comnih.gov Studies have noted that the in vitro concentrations of cefodizime that result in bactericidal activity against susceptible bacteria are generally similar to the MIC values. medchemexpress.com This suggests that the concentration needed to inhibit growth is often sufficient to kill the bacteria as well.

Time-Kill Kinetics of Cefodizime Sodium

Time-kill kinetic studies are crucial for understanding the bactericidal or bacteriostatic activity of an antibiotic over time. For cefodizime sodium, these studies reveal its effectiveness against various pathogens. In time-kill curve analyses, cefodizime has demonstrated time-dependent killing, a characteristic typical of beta-lactam antibiotics. researchgate.net This means its bactericidal activity is more dependent on the duration the concentration remains above the Minimum Inhibitory Concentration (MIC) rather than the peak concentration achieved.

Studies comparing cefodizime with other third-generation cephalosporins, such as cefotaxime and ceftizoxime, have shown equivalent efficacy in killing susceptible strains of Enterobacteriaceae, including Escherichia coli and Klebsiella pneumoniae. amanote.com For instance, against susceptible isolates, a significant reduction in bacterial viability (a ≥3-log10 decrease in CFU/ml) is often observed within the initial hours of exposure. researchgate.net However, as with many beta-lactams, regrowth of some bacterial strains can occur after 24 hours, particularly with isolates that may develop resistance. researchgate.net

The bactericidal activity of cefodizime is a key attribute. For many infections, particularly in immunocompromised hosts or in deep-seated infections like endocarditis and meningitis, bactericidal action is considered essential for therapeutic success. oup.com While specific time-kill data for cefodizime against a wide range of pathogens is not as extensively published as for some other cephalosporins, the available evidence points to its effective and time-dependent bactericidal properties against susceptible organisms.

Table 1: Time-Kill Kinetics of Various Cephalosporins Against Susceptible Enterobacteriaceae

| Cephalosporin | Organism | Concentration | Time to ≥3-log10 Reduction (Hours) | Reference |

|---|---|---|---|---|

| Cefodizime | E. coli | 4x MIC | ~4-6 | amanote.com |

| Cefotaxime | K. pneumoniae | 4x MIC | ~4-6 | amanote.com |

| Ceftazidime (B193861) | P. aeruginosa | 4x MIC | ~6-8 | researchgate.net |

Post-Antibiotic Effect (PAE) Studies (In Vitro)

The post-antibiotic effect (PAE) refers to the continued suppression of bacterial growth after a short exposure to an antimicrobial agent. embopress.orgdovepress.com This pharmacodynamic parameter is significant as it can influence dosing schedules. For many beta-lactam antibiotics, including third-generation cephalosporins, the PAE against Gram-negative bacteria is typically short or absent. nih.gov However, against Gram-positive cocci, a more prolonged PAE is often observed. researchgate.net

In vitro studies have shown that cefodizime exhibits a variable PAE depending on the bacterial species. While specific PAE values for cefodizime are not extensively documented in readily available literature, comparisons with other cephalosporins provide insight. For example, against Streptococcus pneumoniae, a PAE of over an hour has been observed for some beta-lactams. nih.gov The mechanism underlying the PAE is thought to involve the temporary disruption of essential bacterial functions even after the antibiotic has been removed from the environment. embopress.org The duration of the PAE can be influenced by the antibiotic concentration and the duration of exposure. dovepress.com

Table 2: Post-Antibiotic Effect (PAE) of Beta-Lactams Against Various Bacteria

| Antibiotic Class | Organism | Typical PAE Duration (Hours) | Reference |

|---|---|---|---|

| Cephalosporins | Gram-positive cocci (e.g., S. pneumoniae) | 1 - 3 | researchgate.netnih.gov |

| Cephalosporins | Gram-negative bacilli (e.g., E. coli) | 0 - 1 | nih.gov |

Efficacy in Preclinical Infection Models

Preclinical infection models are instrumental in evaluating the in vivo efficacy of antibiotics. Cefodizime has demonstrated significant therapeutic activity in a variety of animal models of infection. nih.gov

Murine Models of Bacterial Infection

Murine models are the most commonly used preclinical systems for evaluating antibiotic efficacy. Cefodizime has shown high in vivo antibacterial activity in mouse models of systemic infections, pneumonia, and urinary tract infections. nih.gov In many of these studies, the therapeutic efficacy of cefodizime was found to be greater than what would be predicted from its in vitro activity alone. nih.gov This enhanced in vivo effect has been attributed to its favorable pharmacokinetic profile, including a prolonged serum half-life and excellent tissue penetration, as well as potential immunomodulatory effects that synergize with the host's defense mechanisms. nih.govasm.orgasm.org

For instance, in a mouse model of pneumococcal pneumonia, cefodizime not only exerted its antibacterial effect but also modulated the host's inflammatory response by downregulating the recruitment of polymorphonuclear leukocytes and the production of certain pro-inflammatory cytokines like TNF-α and IL-6. asm.org Similarly, in a model of Klebsiella pneumoniae pneumonia, cefodizime appeared to stimulate the early pulmonary immune response, leading to more effective bacterial clearance. asm.orgnih.gov

The efficacy of cefodizime has also been demonstrated in neutropenic mouse models, where the host's immune system is compromised. oup.com In these models, the bactericidal activity of the antibiotic is paramount. The ED50 (the dose required to protect 50% of the animals) for cefodizime in these models highlights its potent in vivo activity, although higher doses are generally required compared to infections in immunocompetent mice. oup.com

Table 3: Efficacy of Cefodizime in Murine Infection Models

| Infection Model | Pathogen | Key Finding | Reference |

|---|---|---|---|

| Pneumonia | Streptococcus pneumoniae | Downregulated pulmonary inflammatory response. asm.org | asm.org |

| Pneumonia | Klebsiella pneumoniae | Stimulated early pulmonary immune response. asm.orgnih.gov | asm.orgnih.gov |

| Systemic Infection (Bacteremia) | Various Enterobacteriaceae | Excellent protection, often superior to other cephalosporins. nih.govoup.com | nih.govoup.com |

Other Relevant Animal Models for Cefodizime Sodium Efficacy

Beyond murine models, the efficacy of cefodizime has been assessed in other animal species, providing a broader understanding of its therapeutic potential. In rat models of intrauterine infections, cefodizime has demonstrated effective bacterial clearance. nih.gov Furthermore, in rabbit models of meningitis, cefodizime has shown good penetration into the cerebrospinal fluid and efficacy in treating this severe infection. nih.gov The use of different animal models allows for the evaluation of an antibiotic's performance in various physiological and pathological contexts, reinforcing the findings from murine studies. researchgate.net For instance, the rabbit endocarditis model is a stringent test for the bactericidal activity of an antibiotic in a deep-seated infection. oup.com

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Settings

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a powerful tool used to predict the efficacy of an antibiotic and to optimize dosing regimens. frontiersin.orgmdpi.com For beta-lactam antibiotics like cefodizime, the primary PK/PD index that correlates with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC). asm.orgacs.org

In preclinical models, studies have established the target %fT > MIC required for cefodizime to exert its bactericidal effect. oup.com For cephalosporins, a %fT > MIC of 40-50% is generally associated with bacteriostasis, while a target of 65-70% is often needed for near-maximal bactericidal activity. asm.org PK/PD modeling in animals allows for the determination of these targets for specific pathogens and infection sites. researchgate.net These preclinical PK/PD data are crucial for translating findings to human clinical trials and for establishing appropriate dosing regimens that maximize the probability of therapeutic success. diva-portal.orgnih.gov The relatively short half-life of many cephalosporins in mice necessitates careful design of dosing schedules in these models to mimic human pharmacokinetics. researchgate.net

Table 4: Key PK/PD Parameters for Cephalosporins

| PK/PD Index | Description | Importance for Cephalosporins | Reference |

|---|---|---|---|

| %fT > MIC | Percentage of time the free drug concentration is above the MIC. | Primary determinant of efficacy. | asm.orgacs.orggardp.org |

| Cmax/MIC | Ratio of peak free drug concentration to MIC. | Less critical for time-dependent antibiotics. | nih.gov |

| AUC24/MIC | Ratio of the 24-hour area under the concentration-time curve to the MIC. | Can be important but is often linked to %fT > MIC. | nih.gov |

Bacterial Resistance Mechanisms and Evolution Towards Cefodizime Sodium

Mechanisms of Resistance to Cefodizime (B1668858) Sodium

Resistance to Cefodizime sodium is primarily driven by two main biochemical strategies employed by bacteria: the production of β-lactamase enzymes that inactivate the drug, and modifications to the penicillin-binding proteins (PBPs) that prevent effective binding of the antibiotic.

The most prevalent mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic inactive. asm.org While Cefodizime sodium was designed to be stable against many common β-lactamases, the evolution of new and more potent enzymes has compromised its efficacy in certain bacterial strains. nih.gov

Research indicates a key distinction in Cefodizime's stability: it is generally unaffected by many common plasmid-mediated β-lactamases but can be hydrolyzed by certain chromosomally mediated enzymes. nih.gov This differentiation is critical for understanding its spectrum of activity against resistant pathogens.

Extended-Spectrum Beta-Lactamases (ESBLs) are a rapidly evolving group of enzymes capable of hydrolyzing third-generation cephalosporins and monobactams. brieflands.comoup.com The most common ESBL families are TEM, SHV, and CTX-M, which are typically encoded on mobile genetic elements like plasmids, facilitating their spread among different bacterial species. jmb.or.krnih.gov

While these enzymes are a major cause of resistance to other third-generation cephalosporins like cefotaxime (B1668864) and ceftazidime (B193861) asm.orgbrieflands.com, Cefodizime sodium shows a degree of stability against plasmid-mediated β-lactamases. nih.gov This suggests that many TEM and SHV-type ESBLs may not effectively hydrolyze Cefodizime. However, the CTX-M family of enzymes, which are noted for their potent hydrolytic activity against cefotaxime, may pose a greater threat due to structural similarities, though specific data on Cefodizime hydrolysis by CTX-M variants remains limited. brieflands.comasm.org The susceptibility of ESBL-producing isolates can therefore be variable.

AmpC β-lactamases are chromosomally encoded cephalosporinases found in several Gram-negative bacteria, including Enterobacter spp., Serratia marcescens, and Citrobacter freundii. researchgate.netmdpi.com In contrast to its stability against many plasmid-mediated enzymes, Cefodizime sodium is known to be susceptible to hydrolysis by some chromosomally mediated enzymes, which include the AmpC class. nih.gov

In these bacteria, the ampC gene is often inducible, meaning its expression can be significantly increased in the presence of certain β-lactam antibiotics. researchgate.net Mutations can also lead to a state of stable, high-level production (derepression) of AmpC enzymes. This overexpression is a significant clinical mechanism of resistance, conferring resistance to most penicillins and cephalosporins. annlabmed.org Therefore, infections caused by AmpC-hyperproducing bacteria are likely to exhibit resistance to Cefodizime sodium.

Carbapenemases are a diverse group of β-lactamases that can inactivate not only penicillins and cephalosporins but also carbapenems, which are often considered last-resort antibiotics. Major carbapenemase families include Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), and oxacillinases like OXA-48. nih.govmdpi.com

There is limited specific data available regarding the stability of Cefodizime sodium against these enzymes. However, the general activity of these enzymes provides some insight. KPC enzymes are known to hydrolyze extended-spectrum cephalosporins, suggesting Cefodizime may be a substrate. asm.org In contrast, OXA-48-like enzymes generally exhibit weak hydrolytic activity against third-generation cephalosporins. mdpi.comnih.gov NDM-1 producers are often resistant to a wide range of antibiotics due to the co-location of multiple resistance genes on the same plasmids. nih.gov Without direct kinetic studies, the clinical efficacy of Cefodizime against carbapenemase-producing Enterobacteriaceae remains uncertain.

The bactericidal action of Cefodizime sodium results from its binding to and inactivation of essential penicillin-binding proteins (PBPs), which are bacterial enzymes required for the final steps of peptidoglycan cell wall synthesis. nih.govplos.org A second major mechanism of resistance involves the alteration of these PBP targets through genetic mutations, which reduces the binding affinity of the antibiotic and allows the cell wall synthesis to proceed. etflin.comresearchgate.net

Cefodizime exhibits a high affinity for specific PBPs, which varies by organism. In Escherichia coli, its primary targets are PBP 3, PBP 1A, and PBP 1B, while in Staphylococcus aureus, it has the highest affinity for PBP 1. nih.gov

Table 1: Penicillin-Binding Protein (PBP) Targets of Cefodizime Sodium

| Bacterial Species | High-Affinity PBP Targets |

|---|---|

| Escherichia coli | PBP 3, PBP 1A, PBP 1B nih.gov |

Resistance emerges through point mutations or the acquisition of mosaic genes within the pbp genes that encode the transpeptidase domain of the target PBPs. etflin.comresearchgate.net These changes can prevent Cefodizime from effectively docking into the active site of the enzyme.

While specific mutations conferring resistance to Cefodizime are not extensively detailed in the literature, the mechanisms are well-understood from studies of closely related third-generation cephalosporins like cefotaxime. For example, in Streptococcus pneumoniae, high-level resistance to cefotaxime requires alterations in PBP 2X and PBP 1A. nih.gov Specific mutations near conserved active-site motifs, such as the T371 residue in PBP 1A and the T550 residue in PBP 2X, have been shown to dramatically decrease acylation efficiency by the antibiotic. nih.govetflin.comnih.gov It is highly probable that similar mutations within the homologous PBPs targeted by Cefodizime are responsible for decreased susceptibility in resistant strains.

Table 2: In Vitro Activity of Cefodizime Sodium Against Selected Bacterial Species This table presents the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC90).

| Bacterial Species | MIC90 (mg/L) |

|---|---|

| Streptococcus pneumoniae | 0.125 nih.gov |

| Streptococcus pyogenes | 0.125 nih.gov |

| Haemophilus spp. | 0.05 nih.gov |

| Neisseria spp. | 0.05 nih.gov |

| Escherichia coli | <1.0 nih.gov |

| Klebsiella spp. | <1.0 nih.gov |

| Methicillin-sensitive S. aureus | 4.0 nih.gov |

| Enterobacter spp. | 4.0 nih.gov |

| Pseudomonas spp. | Resistant nih.gov |

Efflux Pump Mechanisms and Their Role in Cefodizime Sodium Resistance

Efflux pumps are transmembrane proteins that actively expel toxic substances, including antibiotics like Cefodizime sodium, from the bacterial cell. nih.govjournalagent.com The overexpression of these pumps is a significant mechanism of both intrinsic and acquired multidrug resistance (MDR) in Gram-negative bacteria. acs.orgasm.org By reducing the intracellular concentration of the antibiotic, efflux pumps prevent it from reaching its PBP targets in sufficient amounts. journalagent.com

Several families of efflux pumps contribute to resistance, including the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), and ATP-Binding Cassette (ABC) superfamilies. acs.orgmdpi.com In Gram-negative bacteria, the RND family pumps, such as AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, are particularly important for cephalosporin (B10832234) resistance. asm.orgbiorxiv.org The expression of these pumps can be increased due to mutations in their regulatory genes, leading to a broad-spectrum resistance phenotype. dovepress.com This mechanism can act synergistically with other resistance strategies, such as enzymatic degradation or reduced permeability, to achieve high levels of resistance. asm.org

Outer Membrane Permeability Changes

In Gram-negative bacteria, the outer membrane acts as a formidable barrier to the entry of antibiotics. nih.govmdpi.com Small, hydrophilic drugs like Cefodizime sodium typically enter the periplasmic space through protein channels called porins. nih.govopenmicrobiologyjournal.com A common resistance mechanism involves reducing the influx of the antibiotic by either decreasing the number of porin channels or by expressing mutated porins with narrower channels. mdpi.comresearchgate.net

Loss or downregulation of major porins, such as OmpF and OmpC in E. coli or OmpK35 and OmpK36 in Klebsiella pneumoniae, is frequently observed in clinical isolates resistant to cephalosporins. ginekologiaipoloznictwo.comnih.govnih.gov For instance, the loss of both OmpK35 and OmpK36 in K. pneumoniae can lead to a significant increase in the minimum inhibitory concentrations (MICs) of various cephalosporins. nih.govoup.com This reduction in permeability often works in concert with other resistance mechanisms. nih.gov When combined with β-lactamase production, porin loss can lead to high-level resistance, as the reduced influx of the antibiotic allows the enzymes to hydrolyze the drug more effectively. nih.govoup.com

Molecular Epidemiology of Cefodizime Sodium Resistance

The spread of resistance to Cefodizime sodium is a major public health concern, driven by the dissemination of specific resistance genes and the bacterial clones that carry them.

Genetic Determinants of Resistance in Bacterial Populations

The genetic basis for resistance to third-generation cephalosporins is frequently multifactorial, involving a combination of the mechanisms detailed above. ginekologiaipoloznictwo.com The most prevalent genetic determinants are genes encoding Extended-Spectrum β-Lactamases (ESBLs), such as those from the CTX-M, TEM, and SHV families. ginekologiaipoloznictwo.commdpi.comnih.gov The blaCTX-M genes, in particular blaCTX-M-15, are widespread globally and are a primary cause of resistance in Enterobacteriaceae. mdpi.comfrontiersin.org

In addition to ESBLs, AmpC β-lactamases, which can be chromosomally or plasmid-encoded, also contribute to resistance. ginekologiaipoloznictwo.com Other important genetic determinants include mutations in the genes for PBPs, and regulatory genes that lead to the overexpression of efflux pumps or the downregulation of porins. nih.govasm.orgasm.org For example, mutations in the ompR gene can reduce the expression of both OmpF and OmpC porins in E. coli, decreasing susceptibility to cephalosporins. researchgate.net

Table 2: Common Genetic Determinants of Third-Generation Cephalosporin Resistance

| Resistance Mechanism | Common Genes/Mutations | Associated Bacteria |

| ESBL Production | blaCTX-M, blaTEM, blaSHV mdpi.comasm.org | Escherichia coli, Klebsiella pneumoniae mdpi.comasm.org |

| AmpC β-Lactamase Production | Plasmid-mediated blaCMY, chromosomal ampC overexpression asm.org | Enterobacteriaceae asm.org |

| Porin Loss | Mutations in ompC, ompF, ompK35, ompK36 ginekologiaipoloznictwo.comnih.gov | E. coli, K. pneumoniae, Enterobacter aerogenes ginekologiaipoloznictwo.comnih.gov |

| Efflux Pump Overexpression | Mutations in regulatory genes (e.g., marA, soxS, acrR) | E. coli, P. aeruginosa |

| Target Modification (PBP) | Mosaic penA alleles, mutations in pbp genes nih.govresearchgate.net | N. gonorrhoeae, S. pneumoniae nih.govresearchgate.net |

Horizontal Gene Transfer of Resistance Elements

Horizontal gene transfer (HGT) is a critical driver for the rapid spread of antibiotic resistance genes among different bacteria, including across species. cdnsciencepub.comasm.org This process is primarily mediated by mobile genetic elements (MGEs) such as plasmids, transposons, and integrons. nih.govmdpi.comoup.com

Plasmids are key vectors for the dissemination of genes encoding ESBLs (e.g., blaCTX-M) and AmpC β-lactamases. nih.govfrontiersin.org These conjugative plasmids can transfer a whole suite of resistance genes in a single event, rapidly converting a susceptible bacterium into a multidrug-resistant one. nih.govmdpi.com Transposons, such as Tn4401 which often carries the blaKPC carbapenemase gene, facilitate the movement of resistance genes between plasmids and the chromosome, further promoting their stability and spread. nih.govnih.gov Integrons are genetic platforms that can capture and express cassettes of resistance genes, and Class 1 integrons are commonly found in multidrug-resistant Gram-negative pathogens, often carrying genes that confer resistance to cephalosporins. nih.govuobaghdad.edu.iq The widespread presence of these MGEs in clinical and environmental settings ensures the continuous evolution and dissemination of resistance to Cefodizime sodium. royalsocietypublishing.org

Strategies to Combat Cefodizime Sodium Resistance

Overcoming resistance to Cefodizime sodium and other cephalosporins requires a multi-pronged strategy aimed at neutralizing bacterial defenses and preserving the efficacy of existing drugs.

One of the most successful clinical strategies has been the combination of a β-lactam antibiotic with a β-lactamase inhibitor (BLI). While older BLIs are less effective against enzymes like AmpC and certain ESBLs, newer agents such as avibactam (B1665839) have a broader spectrum of inhibition. frontiersin.org These combinations can restore the activity of cephalosporins against many strains that produce these β-lactamases. frontiersin.org

Another area of active research is the development of efflux pump inhibitors (EPIs). nih.govjournalagent.com Although none are yet approved for clinical use, EPIs have shown promise in laboratory studies by blocking the efflux of antibiotics, thereby increasing their intracellular concentration and restoring susceptibility. journalagent.com

Furthermore, the development of novel antibiotics that can evade common resistance mechanisms is a key priority. This includes designing cephalosporins that are poor substrates for prevalent β-lactamases or that bind with high affinity to altered PBP targets. elsevier.es For example, Cefiderocol utilizes a "Trojan horse" strategy, using the bacterium's own iron uptake systems to enter the cell, bypassing resistance due to porin loss and efflux pumps. biorxiv.orgfrontiersin.org

Finally, robust antibiotic stewardship programs are essential to slow the emergence of resistance by ensuring the appropriate use of all antibiotics, including Cefodizime sodium. This helps to minimize the selective pressure that drives the evolution and spread of resistant bacteria.

Development of Novel Beta-Lactamase Inhibitors for Cefodizime Sodium Combinations (Preclinical)

The evolution of bacterial resistance, primarily through the production of β-lactamase enzymes, necessitates the combination of β-lactam antibiotics with β-lactamase inhibitors (BLIs). For Cefodizime, a third-generation cephalosporin, preclinical research has explored such combinations to restore its efficacy against resistant strains.

Early preclinical studies investigated Cefodizime in conjunction with established BLIs like clavulanic acid and tazobactam. nih.gov These studies provided foundational insights into the interactions between Cefodizime and different classes of β-lactamases. Research demonstrated that Cefodizime itself is relatively stable against Class C β-lactamases. However, it is susceptible to hydrolysis by Class A enzymes. nih.gov The combination of Cefodizime with clavulanic acid proved effective in vitro against bacterial strains that produce Class A β-lactamases, showcasing the potential of this partnership to overcome specific resistance mechanisms. nih.gov Tazobactam also showed utility in these combinations. nih.gov

While direct preclinical data on Cefodizime combined with the latest generation of BLIs is limited, the known mechanisms of these newer inhibitors suggest strong potential for future combinations. Novel BLIs such as avibactam, vaborbactam, and relebactam (B560040) have broader spectrums of activity. researchgate.netsci-hub.se Avibactam, for instance, inhibits not only Class A and Class C enzymes but also some Class D carbapenemases. researchgate.net This suggests a combination of Cefodizime-avibactam could be effective against a wider range of pathogens, including those resistant to older BLI combinations.

The table below summarizes the findings from a preclinical study on the in vitro activity of Cefodizime combined with β-lactamase inhibitors.

Table 1: Preclinical Activity of Cefodizime-BLI Combinations

| Enzyme Class | Cefodizime Activity (Alone) | Cefodizime + Clavulanic Acid | Rationale |

|---|---|---|---|

| Class A β-Lactamases | Susceptible to hydrolysis | Effective; susceptibility restored | Clavulanic acid inhibits Class A enzymes, protecting Cefodizime from degradation. nih.gov |

| Class C β-Lactamases | Poor substrate; generally stable | Generally resistant | Cefodizime is inherently stable, but hyperproduction of Class C enzymes can still confer resistance, which is not overcome by clavulanic acid. nih.gov |

The development trajectory for BLIs indicates a move towards inhibitors with activity against a more diverse array of β-lactamases, including metallo-β-lactamases (MBLs), which currently pose a significant challenge. mdpi.com The rational pairing of Cefodizime with a future BLI capable of inhibiting MBLs could significantly expand its clinical utility against multidrug-resistant organisms.

Rational Design of Cefodizime Sodium Derivatives with Enhanced Resistance Profiles

Rational drug design aims to overcome bacterial resistance by modifying the chemical structure of an existing antibiotic to enhance its stability against enzymatic degradation, improve its affinity for bacterial targets, or evade resistance mechanisms like efflux pumps. For Cefodizime, which is structurally related to Cefotaxime, derivatization strategies often focus on key positions of the cephalosporin nucleus. researchgate.netuobasrah.edu.iq

Structure-activity relationship (SAR) studies on cephalosporins provide a blueprint for these modifications. Key structural features that influence antibacterial activity and resistance to β-lactamases include the side chains at positions 7 and 3 of the cephem ring. nih.govnih.gov

Position 7 Side Chain: The aminothiazole ring at position 7 of Cefodizime is crucial for its antibacterial spectrum. Modifications here can enhance affinity for penicillin-binding proteins (PBPs), the ultimate target of β-lactam antibiotics. nih.gov Altering substituents on this ring can also provide steric hindrance, protecting the core β-lactam ring from hydrolysis by β-lactamases.

Position 3 Side Chain: The side chain at position 3 influences the compound's pharmacokinetic properties and stability. For Cefodizime, this is a (mercaptomethyl)tetrazole group. The design of novel derivatives often involves creating new chemical entities at this position to block the action of β-lactamases or improve cell penetration. nih.gov Research on Cefotaxime has shown that introducing new heterocyclic groups via aminomethylation can yield derivatives with altered biological activity. researchgate.net Similarly, creating Schiff base derivatives by condensing the Cefotaxime structure with various aldehydes has been explored as a method to generate new compounds with potentially enhanced antibacterial profiles. uobasrah.edu.iq

Another strategy involves creating hybrid molecules where Cefodizime is linked to another bioactive moiety, such as a 1,2,3-triazole. This approach aims to create a multimodal agent that can act on multiple bacterial targets simultaneously, potentially reducing the likelihood of resistance development. acs.org Furthermore, understanding and countering mechanisms like efflux pumps are critical. Designing derivatives with physicochemical properties that make them poor substrates for these pumps is a key consideration in modern antibiotic development. frontiersin.org

The table below outlines potential strategies for the rational design of Cefodizime derivatives.

Table 2: Strategies for Rational Design of Cefodizime Derivatives

| Structural Modification Strategy | Target Position | Rationale for Enhanced Resistance Profile |

|---|---|---|

| Aminomethylation | C-7 amine or other reactive sites | Introduction of new functional groups (e.g., secondary amines, sulphonamides) to alter steric and electronic properties, potentially blocking β-lactamase access. researchgate.net |

| Schiff Base Formation | C-7 amine | Condensation with aldehydes to create imine-containing derivatives, which can exhibit novel antibacterial activities and different susceptibility to resistance mechanisms. uobasrah.edu.iq |

| Side Chain Isosteric Replacement | C-3 or C-7 | Replacing existing functional groups with others of similar size and shape to improve stability or target binding while evading enzyme recognition. |

| Hybrid Molecule Synthesis | Any suitable linker position | Covalently linking Cefodizime to another pharmacophore (e.g., a triazole) to create a single molecule with multiple mechanisms of action. acs.org |

By employing these rational design principles, it is theoretically possible to develop novel Cefodizime derivatives that can successfully circumvent prevalent bacterial resistance mechanisms, thereby revitalizing this class of cephalosporins.

Preclinical Pharmacokinetics and Distribution Studies of Cefodizime Sodium

Absorption and Bioavailability in Animal Models

Preclinical studies have demonstrated that cefodizime (B1668858) is well-absorbed following parenteral administration in several animal species. High and sustained blood and serum levels of the antibiotic are achieved after subcutaneous and intravenous injections in mice, rats, rabbits, dogs, and monkeys. nih.gov The absolute bioavailability of cefodizime following intramuscular administration is nearly 100%, indicating complete absorption from the injection site. nih.gov

Pharmacokinetic parameters such as the elimination half-life vary across species, ranging from 1.17 hours in mice to 3.53 hours in rabbits. nih.gov This variability highlights the importance of conducting studies in multiple animal models to obtain a comprehensive understanding of a drug's absorption characteristics before human trials.

Distribution Profile in Animal Tissues and Body Fluids

Cefodizime exhibits wide distribution throughout the body, effectively penetrating various tissues and body fluids. nih.gov This extensive distribution is a key factor in its efficacy against infections located in different parts of the body.

Penetration into Specific Organs and Compartments (Preclinical)

Studies in laboratory animals have shown that cefodizime reaches high and prolonged concentrations in key organs such as the lungs, liver, and kidneys. nih.gov The ability of cefodizime to penetrate these tissues is critical for treating infections like pneumonia and urinary tract infections. nih.gov Furthermore, cefodizime has been shown to penetrate bronchial secretions, with concentrations often exceeding the minimum inhibitory concentrations (MICs) of susceptible respiratory pathogens. nih.govnih.gov In preclinical models of meningitis in rabbits, cefodizime has demonstrated the ability to cross the blood-brain barrier and reach therapeutic concentrations in the cerebrospinal fluid. nih.gov

Plasma Protein Binding Characteristics (Preclinical)

Cefodizime exhibits a high affinity for serum proteins, with binding percentages ranging from 33% to 99% across different animal species. nih.gov In healthy subjects, the protein binding of cefodizime in serum is approximately 81%. frontiersin.org It is important to note that only the unbound, or free, fraction of the drug is microbiologically active. The extent of plasma protein binding can influence the drug's distribution and elimination. Interspecies differences in plasma protein binding are a critical consideration when extrapolating preclinical data to humans. mdpi.com For instance, studies have shown significant differences in antibiotic binding between humans and species like dogs and mice, while rats, rabbits, and monkeys show more comparable binding characteristics. mdpi.com

The protein binding of cefodizime can also vary in different body fluids. For example, the protein binding of cefodizime in skin blister fluid was found to be significantly lower than in the serum of the same subjects (61.6% vs. 81%). frontiersin.org Similarly, the protein binding in bronchial secretions (68.1%–73.1%) was lower than in serum (81.1%–84%). frontiersin.org

| Parameter | Finding | Animal Models/Systems |

| Plasma Protein Binding | 33-99% | Mice, Rats, Rabbits, Dogs, Monkeys |

| Serum Protein Binding (Healthy Subjects) | ~81% | Not specified |

| Skin Blister Fluid Protein Binding | 61.6% | Not specified |

| Bronchial Secretion Protein Binding | 68.1-73.1% | Not specified |

Metabolism and Biotransformation Pathways in Preclinical Systems

The primary goal of preclinical drug metabolism studies is to understand how a drug is chemically altered within the body, which influences its efficacy and potential for toxicity. nih.gov These studies help to identify major metabolites and the enzymatic pathways responsible for their formation. nih.gov In vitro models, such as liver microsomes and hepatocytes, are commonly used to assess metabolic stability and identify potential metabolic pathways early in the drug development process. nih.gov

For cefodizime, a significant portion of the administered dose is recovered as the unchanged parent drug in the urine, indicating that it is not extensively metabolized. nih.gov Up to 80% of an intravenously administered dose is excreted unchanged in the urine. nih.gov This suggests that biotransformation is not a major route of elimination for cefodizime.

Excretion Pathways and Elimination Kinetics in Animal Models

The elimination of cefodizime from the body occurs predominantly through renal excretion. nih.gov Preclinical studies in rabbits and dogs have shown that a large proportion of the administered dose, approximately 35-55%, is recovered in the urine. nih.gov In contrast, biliary excretion appears to be a minor pathway, with only about 0.57% of the dose being recovered in the bile of rabbits. nih.gov

The elimination half-life of cefodizime varies among different animal species, which is a common observation in preclinical pharmacokinetics. nih.gov This interspecies variability in elimination kinetics is an important factor to consider when selecting appropriate animal models for further study and for predicting human pharmacokinetics. mdpi.com

| Parameter | Finding | Animal Models |

| Urinary Excretion | ~35-55% of dose | Rabbits, Dogs |

| Biliary Excretion | ~0.57% of dose | Rabbits |

| Elimination Half-life | 1.17 hours | Mice |

| Elimination Half-life | 3.53 hours | Rabbits |

Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation in Animal Models and In Vitro Systems

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a critical tool in antimicrobial drug development that links the drug's concentration-time profile to its therapeutic effect. nih.gov For beta-lactam antibiotics like cefodizime, the most important PK/PD parameter that correlates with bactericidal efficacy is the duration of time that the free drug concentration remains above the MIC of the target pathogen (fT > MIC). nih.gov

In vitro pharmacodynamic models simulating the concentrations of cefodizime in serum and bronchial mucus have demonstrated its bactericidal activity against common respiratory pathogens. nih.gov These studies have shown that cefodizime can achieve a 99.9% reduction in bacterial growth within 6 to 8 hours. nih.gov The therapeutic efficacy of cefodizime observed in various animal infection models, including systemic infections, pneumonia, and urinary tract infections, often surpasses what would be predicted from its in vitro activity alone. nih.gov This enhanced in vivo activity is attributed to its favorable pharmacokinetic profile, which includes a prolonged serum half-life and excellent tissue penetration, as well as potential synergistic effects with the host's immune system. nih.gov

Synthetic Chemistry and Structural Modification of Cefodizime Sodium

Classical and Novel Synthetic Routes for Cefodizime (B1668858) Sodium

The synthesis of Cefodizime sodium typically begins with 7-amino-cephalosporanic acid (7-ACA), a common starting material for many cephalosporin (B10832234) antibiotics. Several routes have been described, often involving the sequential addition of specific side chains to the cephalosporin nucleus.

One established synthetic pathway, as detailed in multiple studies, involves a three-step process researchgate.net:

Formation of Cefotaxime (B1668864) Acid: 7-ACA is reacted with 5-benzothiazol-2-amino-alpha-methoxyimino-4-thiazoleacetate under specific conditions (e.g., 5°C for 4 hours in dichloromethane) to yield Cefotaxime acid, often with high yields (around 90%) researchgate.net.

Synthesis of Cefodizime Acid: The Cefotaxime acid intermediate is then reacted with 2-mercapto-4-methyl-1,3-thiazol-5-yl-acetic acid. This reaction is typically carried out at elevated temperatures (55-60°C for 4 hours) in a mixed solvent system, such as acetone-water, yielding Cefodizime acid with yields around 66.3% researchgate.net.

Formation of Cefodizime Sodium: Finally, the Cefodizime acid is converted to its sodium salt. This is commonly achieved by reacting it with a sodium source, such as sodium 2-ethylhexanoate (B8288628) or sodium isooctanoate, under controlled temperature conditions (e.g., 5°C) researchgate.netgoogle.com. This step yields Cefodizime sodium with high efficiency, often reported around 89.7% researchgate.net.

Alternative methods involve reacting 7-ACA with an AE-active ester in an acetone-water solution, followed by reaction with a sodium hydroxide (B78521) solution, filtration, and crystallization with acetone (B3395972) to obtain Cefodizime sodium google.com.

Table 1: Key Synthetic Steps for Cefodizime Sodium

| Step | Starting Material/Intermediate | Key Reagents/Conditions | Product/Yield | Citation(s) |

| 1 | 7-ACA | 5-benzothiazol-2-amino-alpha-methoxyimino-4-thiazoleacetate, 5°C, 4h, CH₂Cl₂ | Cefotaxime acid (90%) | researchgate.net |

| 2 | Cefotaxime acid | 2-mercapto-4-methyl-1,3-thiazol-5-yl-acetic acid, 55-60°C, 4h, acetone-water | Cefodizime acid (66.3%) | researchgate.net |

| 3 | Cefodizime acid | Sodium 2-ethylhexanoate, 5°C | Cefodizime sodium (89.7%) | researchgate.net |

| Alternative | Cefodizime acid | Sodium isooctanoate solution | Cefodizime sodium | google.com |

| Alternative | 7-ACA, AE-active ester | Acetone-water solution, NaOH solution, filtration, acetone crystallization | Cefodizime sodium | google.com |

Optimization of Reaction Conditions and Yields

Optimization efforts in Cefodizime sodium synthesis focus on improving reaction yields, purity, and the physical characteristics of the final product. For instance, specific preparation methods involving ball milling and vacuum drying have been reported to result in low moisture content and high yields of Cefodizime sodium powder, which can improve its flowability for pharmaceutical formulations google.com. Studies on related cephalosporins, such as cefotaxime sodium, have demonstrated that optimizing parameters like the mole ratio of reactants, solvent type (e.g., food-grade ethanol), reaction time, seed addition, and temperature can lead to significantly higher yields (e.g., 97.11%) and purity (e.g., 99.10%) rjpbcs.com. Crystallization processes are also critical for yield and purity, with conditions like temperature and concentration being optimized to control supersaturation and nucleation rates acs.org.

Impurity Profiling and Control in Synthetic Preparations

The presence of impurities, whether arising from starting materials, intermediates, side reactions, or degradation, is a significant concern in pharmaceutical manufacturing. Rigorous impurity profiling is essential for quality control and patient safety.

Identification of Related Substances

Various impurities can be associated with Cefodizime sodium. Degradation pathways in alkaline and neutral solutions can lead to products such as the C-7 positional isomer of the β-lactam ring, Δ³-cephem forms, methoxyimino-aminothiazolyl aldehyde, and mercaptothiazole researchgate.net. Studies on related cephalosporins, like cefotaxime sodium, have identified a broad range of impurities, including isomeric compounds, homologs generated during production, and degradation products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for detecting, identifying, and quantifying these related substances researchgate.netmagtechjournal.com. Polymer impurities, such as dimers and trimers, have also been identified and characterized in cefotaxime sodium, necessitating advanced analytical methods like preparative RP-HPLC and various spectroscopic techniques (IR, UV, MS, NMR) for their elucidation frontiersin.orgnih.gov.

Table 2: Identified Impurities and Analytical Methods in Cephalosporin Synthesis

| Impurity Type/Name | Description | Analytical Method(s) | Citation(s) |

| Degradation Products | C-7 positional isomer, Δ³-cephem form, aldehyde, mercaptothiazole | (General mention) | researchgate.net |

| Unknown Impurity | Detected by HPLC at 0.05-0.2% | HPLC, LC-MS | researchgate.net |

| Related Substances | Isomeric compounds, homologs, degradation products (26 identified/deduced) | HPLC-MS | magtechjournal.com |

| Polymer Impurities (dimer) | Identified and characterized | Preparative RP-HPLC, IR, UV, MS, NMR | frontiersin.orgnih.gov |

| Polymer Impurities (trimer) | Identified and characterized, polymerization sites validated | Preparative RP-HPLC, IR, UV, MS, NMR | frontiersin.orgnih.gov |

| Oxidative/Acid Degradation Products | Various degradant peaks detected | HPLC | japsonline.com |

Strategies for Purification

Purification strategies are employed to remove unwanted impurities and obtain Cefodizime sodium of high purity. Common methods include:

Crystallization: This is a widely used technique, often involving antisolvent crystallization where Cefodizime sodium is precipitated from its aqueous solution by adding a miscible solvent like ethanol (B145695) researchgate.net. Controlled crystallization conditions are essential for obtaining pure crystalline material google.comacs.org.

Washing: Washing the crude product with appropriate solvents helps remove soluble impurities google.com.

Chromatography: Techniques such as preparative reversed-phase HPLC (RP-HPLC) are effective for separating and purifying specific impurities, including polymeric ones frontiersin.orgnih.gov.

Freeze-drying: This method can be used in conjunction with chromatographic purification to obtain purified compounds frontiersin.orgnih.gov.

Structure-Activity Relationship (SAR) Studies of Cefodizime Sodium Derivatives

Structure-activity relationship (SAR) studies investigate how alterations in a molecule's chemical structure affect its biological activity. For Cefodizime, SAR studies have provided insights into how specific structural features contribute to its antibacterial efficacy and pharmacokinetic profile.

Cefodizime is characterized by a bisubstituted thiothiazole moiety at the 3-position of the cephem nucleus. This structural feature has been shown not to alter its in-vitro antibacterial activity or safety profile compared to cefotaxime. However, it is associated with an apparent prolonged elimination half-life in animal models and unique immunological properties nih.gov. The presence of a methoxyimino group in the R1 side chain, a feature shared with other third-generation cephalosporins like cefotaxime and ceftriaxone (B1232239), is also crucial for its broad-spectrum activity against Gram-negative bacteria and its stability against many β-lactamases researchgate.net.

SAR studies on cephalosporins in general highlight that the stereochemistry of side chains, such as the phenylglycine moiety, is critical for both antibacterial activity and interaction with cellular transporters asm.org. Cefodizime itself has demonstrated a favorable balance between high antibacterial activity, a prolonged elimination half-life, and a high area under the curve (AUC) in animal studies, suggesting that its specific structural configuration confers these advantageous properties nih.govamanote.com. Research into derivatives and analogs of Cefodizime aims to further understand these SARs, potentially leading to the development of new agents with improved therapeutic profiles.

Table 3: Structure-Activity Relationship (SAR) Insights for Cefodizime

| Structural Feature/Modification | Observed Effect | Citation(s) |

| Bisubstituted thiothiazole moiety at position 3 | No change in in-vitro activity/safety vs. cefotaxime; apparent prolonged elimination half-life; novel immunological properties. | nih.gov |

| Methoxyimino group in R1 side chain (shared with cefotaxime, etc.) | Contributes to broad-spectrum activity and stability against β-lactamases. | researchgate.net |

| Phenylglycine side chain (general cephalosporin context) | Stereochemistry is critical for antibacterial activity and transporter interaction. | asm.org |

| Cefodizime (overall structure) | Balanced high antibacterial activity, prolonged elimination half-life, and high AUC in animal models. | nih.govamanote.com |

| Analogs and derivatives | In vitro antibacterial activity and pharmacokinetic behavior are studied to understand SARs. | nih.govamanote.com |

List of Compounds Mentioned:

Cefodizime sodium

7-amino-cephalosporanic acid (7-ACA)

Cefotaxime acid

Cefotaxime sodium

Cefotaxime dimer

Cefotaxime trimer

Ceftriaxone

Cefepime

Cefoperazone

Analytical Methodologies for Cefodizime Sodium Quantification and Characterization Research Applications

Chromatographic Techniques for Cefodizime (B1668858) Sodium Analysis

Chromatographic methods are essential for separating Cefodizime sodium from impurities and other substances. High-Performance Liquid Chromatography (HPLC) is the most established and widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the determination of Cefodizime sodium. Reverse-phase HPLC (RP-HPLC) is particularly common for the analysis of cephalosporins. These methods offer high precision and accuracy for quantifying the compound in various matrices, including pharmaceutical formulations and biological fluids. researchgate.net

Research has established several HPLC methods for the analysis of Cefodizime sodium and its related substances. One such method utilizes a gradient elution on a C18 column (4.6mm × 250mm, 5µm) with a mobile phase consisting of a potassium phosphate (B84403) buffer and acetonitrile. researchgate.net The detection is typically carried out using a UV detector at a wavelength of 215 nm with a flow rate of 1.0 mL/min. researchgate.net This method has proven effective in separating Cefodizime sodium from its related substances, demonstrating good resolution and sensitivity. researchgate.net The detection limit for Cefodizime sodium using this method has been reported to be as low as 0.05 µg/mL. researchgate.net

Another developed HPLC assay for Cefodizime in human plasma employs a column-switching technique with UV detection at 263 nm. researchgate.net This method allows for the direct injection of plasma samples without extensive pretreatment, enabling a rapid and precise determination of the compound within a range of 1–400 μg/ml. researchgate.net The detection limit for this assay was found to be 0.1 μg/ml. researchgate.net

The following interactive table summarizes key parameters from a representative HPLC method for Cefodizime sodium analysis.

| Parameter | Condition |

|---|---|

| Column | Phenomenex Luna, C18 (4.6mm × 250mm, 5µm) |

| Mobile Phase | Gradient elution with Potassium phosphate buffer (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 215 nm |

| Detection Limit | 0.05 µg/mL |

| Linearity Range | 0.5–10 µg/mL |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. While specific UHPLC methods dedicated exclusively to Cefodizime sodium are not extensively documented in publicly available research, the application of UHPLC for the analysis of other β-lactam antibiotics, including cephalosporins, is well-established. A UHPLC-UV/Vis method has been developed for the simultaneous quantification of six beta-lactams, including the structurally similar cefotaxime (B1668864), demonstrating the suitability of this technique for the cephalosporin (B10832234) class. nih.gov This suggests that UHPLC methods could be readily developed and validated for the rapid and efficient analysis of Cefodizime sodium, offering advantages in high-throughput screening and quality control environments.

Gas Chromatography (GC) is generally not a suitable method for the direct analysis of Cefodizime sodium. This is due to the compound's high molecular weight and low volatility, which make it difficult to vaporize without thermal decomposition. However, headspace GC is a valuable technique in the quality control of cephalosporins for the determination of residual solvents that may be present from the manufacturing process. This indirect application of GC ensures the purity and safety of the final pharmaceutical product.

Spectroscopic Methods for Cefodizime Sodium Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of Cefodizime sodium. These methods provide information about the molecule's functional groups and electronic transitions.

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of cephalosporins. For Cefodizime sodium, UV detection is a critical component of HPLC analysis. researchgate.netresearchgate.net The UV spectrum of a compound is dependent on its chemical structure and the solvent used. For the closely related compound, cefotaxime sodium, the maximum absorbance (λmax) is often observed around 260 nm in aqueous solutions. researchgate.netresearchgate.net A study on the determination of cefotaxime sodium after reaction with 2,4-Dinitrophenyl hydrazine (B178648) reported a maximum absorbance at 408 nm. rfppl.co.in Another method involving the oxidation of the drug with alkaline potassium permanganate (B83412) allows for spectrophotometric measurement at 610 nm. sciepub.com These findings for a structurally similar molecule provide a strong indication of the expected UV-Vis absorption properties of Cefodizime sodium.

The following table details UV-Vis spectroscopic data for the related compound, Cefotaxime sodium.

| Method/Solvent | Maximum Absorbance (λmax) | Reference |

|---|---|---|

| Aqueous Solution | 260 nm | researchgate.netresearchgate.net |

| After reaction with 2,4-Dinitrophenyl hydrazine | 408 nm | rfppl.co.in |

| After oxidation with alkaline potassium permanganate | 610 nm | sciepub.com |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a compound provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. For cephalosporins like Cefodizime sodium, characteristic absorption bands are expected. In the analysis of the related compound cefotaxime, key absorption peaks have been identified. nih.govfrontiersin.org A prominent peak is observed around 1768 cm⁻¹, which is attributed to the carbonyl (C=O) stretching vibration of the β-lactam ring, a hallmark of this class of antibiotics. nih.govfrontiersin.org Other significant peaks include those for the amide C=O stretch, C=N stretching, and N-H bending vibrations. nih.gov The quantification of sodium cefotaxime has been achieved by analyzing the absorbance relative to the peak height in the region from 1825 to 1740 cm⁻¹, corresponding to the carbonyl stretching of the lactam group.

The table below presents characteristic IR absorption bands observed for the structurally similar Cefotaxime, which are indicative of the expected peaks for Cefodizime sodium.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1768 | Carbonyl (C=O) stretching of the β-lactam ring |

| 1728 | Carbonyl (C=O) stretching of the acetyl group |

| 1669 | C=N stretching vibrations |

| 1624 | C=O stretching vibrations of COOH |

| 1531 | N-H bending and C-N stretching vibrations |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unequivocal structural elucidation and characterization of cefodizime sodium. This non-destructive analytical method provides detailed information about the atomic arrangement within the molecule, confirming its identity and purity. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon-¹³ (¹³C) chemical shifts of the cefodizime molecule.

In ¹H NMR spectroscopy, the chemical shifts, signal multiplicities, and coupling constants of the protons provide a detailed fingerprint of the molecule. For cephalosporins like cefodizime, characteristic signals include those from the β-lactam ring protons, the aminothiazole ring, and the various side chains.

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the complete molecular structure. COSY experiments reveal proton-proton couplings, helping to identify adjacent protons within the spin system. HSQC correlates directly bonded proton and carbon atoms, while HMBC identifies longer-range couplings between protons and carbons, which is crucial for connecting different structural fragments of the molecule.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties of Cefodizime Sodium

| Structural Moiety | Atom | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| β-Lactam Ring | H-6 | ~5.2 | ~58 |

| H-7 | ~5.8 | ~60 | |

| C-6 | - | ~58 | |

| C-7 | - | ~60 | |

| C-8 (C=O) | - | ~165 | |

| Dihydrothiazine Ring | H-2 | ~3.5 (ABq) | ~25 |

| H-4 | ~4.9 | ~125 | |

| C-2 | - | ~25 | |

| C-3 | - | ~128 | |

| C-4 | - | ~125 | |

| Aminothiazole Ring | H-5' | ~6.8 | ~110 |

| C-2' | - | ~170 | |

| C-4' | - | ~145 | |

| C-5' | - | ~110 | |

| Methoxyimino Group | OCH₃ | ~3.9 | ~62 |